molecular formula C13H25N3O6 B605853 Azido-PEG4-(CH2)3-methyl ester CAS No. 1835759-71-1

Azido-PEG4-(CH2)3-methyl ester

Cat. No.: B605853
CAS No.: 1835759-71-1
M. Wt: 319.36
InChI Key: PZVGELSZWFBVCY-UHFFFAOYSA-N
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Description

Azido-PEG4-(CH2)3-methyl ester is a chemical compound that serves as a versatile crosslinker. It contains an azide group and a polyethylene glycol (PEG) spacer with four ethylene glycol units. The azide group enables the compound to participate in Click Chemistry, a class of biocompatible chemical reactions that are highly efficient and selective. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .

Scientific Research Applications

Azido-PEG4-(CH2)3-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.

    Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.

    Medicine: Utilized in the development of drug delivery systems, particularly in the creation of targeted therapies and PROTACs (proteolysis-targeting chimeras).

    Industry: Applied in the production of advanced materials, such as hydrogels and nanomaterials, due to its ability to form stable and biocompatible linkages

Mechanism of Action

Target of Action

Azido-PEG4-(CH2)3-methyl ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of this compound, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

As a linker in PROTACs, this compound doesn’t directly affect any biochemical pathways. PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific pathways affected would depend on the target protein of the PROTAC.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of PROTACs . These PROTACs can then interact with target proteins and lead to their degradation . The specific molecular and cellular effects would depend on the target protein of the PROTAC.

Safety and Hazards

Azido-PEG4-(CH2)3-methyl ester should be handled with care. It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Azido-PEG4-(CH2)3-methyl ester is a promising compound in the field of drug delivery due to its role in the synthesis of PROTACs . Its use in Click Chemistry and its hydrophilic PEG spacer that increases solubility in aqueous media make it a valuable tool in the development of targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-(CH2)3-methyl ester can be synthesized through a multi-step process involving the introduction of the azide group and the PEG spacer. One common method involves the reaction of PEG4 with an azido compound under specific conditions to form the desired ester. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-(CH2)3-methyl ester primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly selective and efficient, making them ideal for bioconjugation and other applications .

Common Reagents and Conditions

    CuAAC Reaction: Requires a copper catalyst and an alkyne-containing compound. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    SPAAC Reaction: Utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and does not require a catalyst.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are stable and biocompatible. These products are useful in various applications, including drug delivery, diagnostics, and materials science .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-methyl ester: Contains a shorter PEG spacer with three ethylene glycol units.

    Azido-PEG5-methyl ester: Contains a longer PEG spacer with five ethylene glycol units.

    Azido-PEG4-acid: Similar structure but with a carboxylic acid group instead of a methyl ester

Uniqueness

Azido-PEG4-(CH2)3-methyl ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications, from bioconjugation to materials science. Its ability to participate in both CuAAC and SPAAC reactions further enhances its versatility and utility in various fields .

Properties

IUPAC Name

methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGELSZWFBVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185495
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-71-1
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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